1-methyl-2-(2-nitrophenyl)-1H-pyrrole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-methyl-2-(2-nitrophenyl)pyrrole |
InChI |
InChI=1S/C11H10N2O2/c1-12-8-4-7-10(12)9-5-2-3-6-11(9)13(14)15/h2-8H,1H3 |
InChI Key |
QFODCRIPPAXKTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure of 1-methyl-2-(2-nitrophenyl)pyrrole
Executive Summary
1-Methyl-2-(2-nitrophenyl)pyrrole (CAS: 305811-27-2) is a specialized biaryl building block characterized by a sterically crowded C–C bond between an electron-rich N-methylpyrrole ring and an electron-deficient ortho-nitrobenzene moiety. Unlike its N-aryl isomer (1-(2-nitrophenyl)pyrrole), which is a precursor to pyrrolo[1,2-a]quinoxalines, this C-aryl scaffold is the critical entry point for the synthesis of pyrrolo[3,2-b]indoles —a fused tricyclic system increasingly valued in optoelectronics for its rigidity and in oncology for its kinase inhibitory potential.
This guide provides a rigorous analysis of its structural properties, a validated synthesis protocol via Suzuki–Miyaura coupling, and a detailed mechanistic breakdown of its reductive cyclization pathways.
Structural Architecture & Properties
The molecule features a biaryl axis with significant torsional strain due to the steric clash between the pyrrole N-methyl group and the phenyl ortho-nitro group. This "pre-twisted" conformation is chemically significant: it prevents planar pi-stacking in the ground state but positions the nitro group perfectly for radical or nitrene-mediated insertion into the pyrrole C3 position.
Key Physicochemical Attributes[1][2][3][4]
| Property | Value / Description | Relevance |
| CAS Number | 305811-27-2 | Unique Identifier |
| Formula | C₁₁H₁₀N₂O₂ | MW: 202.21 g/mol |
| Bonding Motif | C2(pyrrole)–C1'(phenyl) | C-Aryl connectivity (Distinct from N-Aryl) |
| Electronic State | Donor-Acceptor (D-A) | Pyrrole (Donor) coupled to Nitrobenzene (Acceptor) |
| Torsion Angle | ~45–60° (Predicted) | High rotation barrier; limits conjugation until cyclized |
| Key Reactivity | Cadogan Cyclization | Precursor to 1-methyl-pyrrolo[3,2-b]indole |
Synthesis Protocol: Suzuki–Miyaura Coupling
While direct C–H activation is possible, the Suzuki–Miyaura cross-coupling remains the most robust method for generating this scaffold with high regiocontrol, avoiding the formation of C3-arylated byproducts.
Validated Protocol
Reaction Scale: 10 mmol basis Yield Target: 85–92%
Reagents:
-
Electrophile: 1-Bromo-2-nitrobenzene (1.0 equiv)
-
Nucleophile: N-Methyl-2-pyrroleboronic acid pinacol ester (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
-
Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Methodology:
-
Inertion: Charge a Schlenk flask with the aryl bromide, boronate ester, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution via syringe.
-
Thermal Activation: Heat the mixture to 90 °C for 12 hours. The solution will darken as the catalytic cycle progresses.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with brine. Dry the organic phase over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂).[1]
-
Eluent: Hexanes/EtOAc (9:1).
-
Observation: The product typically elutes as a yellow oil or low-melting solid.
-
Expert Note: The use of N-methyl-2-pyrroleboronic acid is critical. Using the unmethylated pyrrole boronic acid often leads to protodeboronation or N-arylation side reactions.
Reactivity: The Cadogan Cyclization Pathway[6][7]
The defining utility of 1-methyl-2-(2-nitrophenyl)pyrrole is its transformation into the pyrrolo[3,2-b]indole core via the Cadogan reaction. This process involves the reductive deoxygenation of the nitro group to a reactive nitrene species, which then inserts into the adjacent pyrrole C3–H bond.
Mechanism of Action[6][8][9][10][11]
-
Deoxygenation: Triethyl phosphite (P(OEt)₃) abstracts oxygen from the nitro group at elevated temperatures (160 °C), generating a nitroso intermediate and eventually a singlet nitrene.
-
Insertion: The electrophilic nitrene attacks the electron-rich C3 position of the pyrrole ring.
-
Rearrangement: A rapid 1,5-sigmatropic shift (or tautomerization) restores aromaticity, yielding the fused tricyclic system.
Diagram 1: Synthesis & Cyclization Workflow
Figure 1: The synthetic route from precursors to the fused pyrrolo[3,2-b]indole system via the target intermediate.
Comparative Analysis: C-Aryl vs. N-Aryl Isomers
A common pitfall in literature is confusing the target molecule with its N-aryl isomer. The connectivity dictates the cyclization outcome, leading to entirely different heterocyclic classes.
| Feature | 1-Methyl-2-(2-nitrophenyl)pyrrole (Target) | 1-(2-Nitrophenyl)pyrrole (Isomer) |
| Connectivity | Pyrrole C2 to Phenyl C1' | Pyrrole N1 to Phenyl C1' |
| Methylation | N-Methylated | N-H (or N-Aryl bond) |
| Reductive Cyclization Product | Pyrrolo[3,2-b]indole | Pyrrolo[1,2-a]quinoxaline |
| Mechanism | Nitrene insertion into C3 | Amine condensation with aldehyde/ketone |
| Primary Application | Rigid spacers in OLEDs, Indole alkaloids | Antifungal agents, Tricyclic antidepressants |
Diagram 2: Divergent Cyclization Pathways
Figure 2: Divergent reactivity based on pyrrole connectivity. The target molecule yields fused indoles, whereas the N-aryl isomer yields quinoxalines.
References
-
Hoffman Fine Chemicals. (2025).[2] Product Specification: 1-Methyl-2-(2-nitrophenyl)-1H-pyrrole (CAS 305811-27-2). 3[4][1][5][6][7][2][8][9][10][11][12]
-
Beilstein Journal of Organic Chemistry. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives. (Discusses related pyrrole cyclization mechanisms). 13
-
American Chemical Society (ACS Omega). (2018). Mechanism of the Molybdenum-Mediated Cadogan Reaction.[5] (Mechanistic grounding for the nitro-to-indole transformation).[11] 5
-
National Institutes of Health (PubMed). (2020). Direct Synthesis of Pyrrolo[1,2-a]quinoxalines via Iron-Catalyzed Transfer Hydrogenation. (Reference for the contrasting N-aryl isomer reactivity). 14
Sources
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- 10. Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. CN108191732B - Synthesis method of N-methylpyrrole - Google Patents [patents.google.com]
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- 14. Direct Synthesis of Pyrrolo[1,2-α]quinoxalines via Iron-Catalyzed Transfer Hydrogenation between 1-(2-Nitrophenyl)pyrroles and Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and formula of C11H10N2O2 pyrrole derivatives
This guide provides an in-depth technical analysis of C₁₁H₁₀N₂O₂ pyrrole derivatives, focusing on structural isomerism, synthetic pathways, and physicochemical characterization.
Structural Isomerism, Synthetic Protocols, and Pharmacological Utility
Executive Summary
The molecular formula C₁₁H₁₀N₂O₂ (MW: 202.21 g/mol ) represents a critical chemical space in heterocyclic chemistry, particularly within the pyrrole subclass. Unlike a single drug entity, this formula encompasses diverse structural isomers with distinct electronic and biological profiles. This guide analyzes two primary isomeric classes validated in literature: Pyridyl-pyrrole esters (ligands/bioactive scaffolds) and Nitrobenzyl-pyrroles (synthetic intermediates).
Understanding the divergence in synthesis and reactivity between these isomers is essential for designing libraries targeting kinase inhibition or developing metal-organic frameworks (MOFs).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Elemental & Mass Analysis
Regardless of the specific isomer, the core stoichiometry remains constant. High-Resolution Mass Spectrometry (HRMS) is the primary validation tool.
| Property | Value | Notes |
| Formula | C₁₁H₁₀N₂O₂ | |
| Molecular Weight | 202.21 g/mol | Average mass |
| Monoisotopic Mass | 202.0742 Da | Key for HRMS confirmation |
| Elemental Composition | C: 65.34% | H: 4.98% | N: 13.86% | O: 15.82% | |
| Unsaturation Number | 8 | Indicates high aromaticity or multiple rings |
Structural Isomerism: The Divergence
The formula C₁₁H₁₀N₂O₂ supports two chemically distinct scaffolds often confused in automated database retrieval.
-
Scaffold A (Ester Linkage): 4-Pyridylmethyl 1H-pyrrole-2-carboxylate
-
Scaffold B (Nitro-Aryl Linkage): 1-(3-Nitrobenzyl)-1H-pyrrole[3]
-
Features: N-alkylated pyrrole with a pendant nitro-aromatic group.[3]
-
Reactivity: Precursor for indole derivatives via Cadogan cyclization; stable to hydrolysis.
-
Visualization of Chemical Space
The following diagram illustrates the structural divergence and potential applications of the C₁₁H₁₀N₂O₂ formula.
Figure 1: Structural divergence of C₁₁H₁₀N₂O₂ isomers leading to distinct synthetic and application pathways.
Synthetic Protocols
Protocol A: Synthesis of 4-Pyridylmethyl 1H-pyrrole-2-carboxylate
Target: Isomer A (Ester Scaffold) Mechanism: Acylation via Trichloromethyl Ketone Intermediate. Rationale: Direct esterification of pyrrole-2-carboxylic acid is difficult due to decarboxylation risks. The trichloroacetyl route is milder and highly selective.
Step-by-Step Methodology:
-
Activation: Dissolve pyrrole (1.0 eq) in anhydrous ether. Add trichloroacetyl chloride (1.1 eq) dropwise at 0°C. Stir for 2 hours to form 2-(trichloroacetyl)pyrrole.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). Product is less polar than pyrrole.
-
-
Esterification: Dissolve the intermediate (1.0 eq) in THF. Add 4-(hydroxymethyl)pyridine (1.1 eq) and catalytic K₂CO₃.
-
Reflux: Heat the mixture to 60°C for 4-6 hours. The trichloromethyl group acts as a leaving group (haloform-type reaction), generating the ester.
-
Purification: Evaporate solvent. Dissolve residue in DCM, wash with water/brine. Recrystallize from ethanol.
Self-Validating Metric: The appearance of a carbonyl stretch at ~1680 cm⁻¹ (Ester C=O) and disappearance of the trichloroacetyl peaks in IR.
Protocol B: Synthesis of 1-(3-Nitrobenzyl)-1H-pyrrole
Target: Isomer B (N-Alkyl Scaffold) Mechanism: Clauson-Kaas Pyrrole Synthesis. Rationale: This method constructs the pyrrole ring around the amine, avoiding regioselectivity issues of alkylating an existing pyrrole ring.
Step-by-Step Methodology:
-
Reagent Prep: Combine 3-nitrobenzylamine (1.0 eq) with 2,5-dimethoxytetrahydrofuran (1.1 eq) in glacial acetic acid.
-
Cyclization: Reflux the mixture for 1-2 hours. The acid catalyzes the deprotection of the furan to a 1,4-dicarbonyl intermediate, which condenses with the amine.
-
Workup: Pour the reaction mixture into ice water. The product typically precipitates as a solid or oil.
-
Extraction: If oil, extract with EtOAc. Wash with NaHCO₃ to remove acetic acid.
-
Isolation: Flash chromatography (Silica, Hexane:EtOAc 9:1).
Self-Validating Metric: ¹H NMR will show two triplets (or broad singlets) at δ ~6.2 and ~6.7 ppm, characteristic of the symmetric pyrrole protons in N-substituted pyrroles.
Characterization Data (Reference Values)
Researchers should compare experimental data against these reference standards to confirm isomer identity.
| Technique | Isomer A (Pyridyl Ester) | Isomer B (Nitrobenzyl) |
| ¹H NMR (Pyrrole) | Distinct signals for H3, H4, H5 (Asymmetric) | Pair of triplets/doublets (Symmetric AA'BB') |
| ¹H NMR (Linker) | Singlet ~5.3 ppm (O-CH₂-Py) | Singlet ~5.1 ppm (N-CH₂-Ar) |
| IR Spectroscopy | Strong C=O stretch (~1680-1700 cm⁻¹) | NO₂ stretches (1530 & 1350 cm⁻¹); No C=O |
| Mass Spec (ESI) | m/z 203 [M+H]⁺; fragment at m/z 94 (pyrrole-CO) | m/z 203 [M+H]⁺; fragment at m/z 136 (nitrobenzyl) |
Pharmacological & Research Applications[2][12][13][14]
Metal-Organic Frameworks (MOFs)
Isomer A (Pyridyl Ester) is a potent ligand. The pyridine nitrogen and the pyrrole nitrogen (after deprotonation) or the carbonyl oxygen can coordinate with metal centers like Zn(II) or Cu(II).
-
Application: Construction of supramolecular cages for catalysis or gas storage. The angular geometry of the ester linkage induces specific topologies (e.g., helical polymers).
Kinase Inhibition
Pyrrole-2-carboxylate derivatives are bioisosteres for amide bonds in kinase inhibitors. The C₁₁H₁₀N₂O₂ scaffold serves as a "fragment" in Fragment-Based Drug Discovery (FBDD), fitting into the hinge region of ATP-binding pockets.
Precursors for Fused Heterocycles
Isomer B (Nitrobenzyl) is a "masked" indole.
-
Reaction: Heating Isomer B with triethyl phosphite (Cadogan reaction) forces the interaction between the pyrrole C2 and the nitro group, leading to N-hydroxyindole or indole derivatives.
References
-
Synthesis of Pyridyl-Pyrrole Esters: Liu, X., & Yin, Z. (2012). Syntheses and Crystal Structures of Three Pyrrole-2-Carboxylate with C3-Symmetry. Journal of Chemical Crystallography.
-
Clauson-Kaas Synthesis of Nitrobenzyl Pyrroles: Yadav, V. D., et al. (2013). Synthesis of N-alkyl pyrroles via decarboxylation/dehydration in neutral ionic liquid.[3] RSC Advances.
-
Biological Activity of Pyrrole Derivatives: BenchChem. (2025).[4][5] A Comparative Guide to the Biological Activity of Pyrrole Derivatives.
-
General Pyrrole Properties & Reactivity: National Institute of Standards and Technology (NIST). Pyrrole Thermochemistry and Spectral Data.
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An In-depth Technical Guide to the Safe Handling of 1-methyl-2-(2-nitrophenyl)-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the safety considerations for 1-methyl-2-(2-nitrophenyl)-1H-pyrrole (CAS RN: 305811-27-2). As a Senior Application Scientist, the objective is to synthesize the available data into a practical framework that prioritizes safety and experimental integrity. It is critical to note that this compound's toxicological and physical properties have not been thoroughly investigated.[1] Therefore, it must be handled with the utmost caution, treating it as a substance with unknown hazards and toxicity.[1]
This document will establish a baseline for safe handling by first outlining the necessary precautions for uncharacterized substances. Subsequently, it will leverage data from the structurally similar compound, 1-(2-nitrophenyl)-1H-pyrrole (CAS RN: 33265-60-0), to provide a more detailed, albeit predictive, safety profile. This approach ensures that laboratory personnel are equipped with a robust safety paradigm while acknowledging the current data limitations.
Section 1: Compound Identification and Preliminary Assessment
-
Chemical Name: 1-methyl-2-(2-nitrophenyl)-1H-pyrrole
-
CAS Number: 305811-27-2
-
Molecular Formula: C₁₁H₁₀N₂O₂[1]
-
Molecular Weight: 202.21 g/mol [1]
Core Directive for Handling: All chemical products should be treated with the recognition of "having unknown hazards and toxicity," which can vary greatly depending on handling conditions and duration of storage.[1] This compound is intended for laboratory research purposes only and must be handled exclusively by, or under the direct supervision of, technically qualified individuals familiar with chemical hazards.[1]
Section 2: Hazard Identification (Profile Based on Structural Analog)
Due to the absence of specific data for 1-methyl-2-(2-nitrophenyl)-1H-pyrrole, the following hazard classification is based on its close structural analog, 1-(2-nitrophenyl)-1H-pyrrole (CAS 33265-60-0) .[2] Researchers should assume the target compound presents similar risks.
GHS Classification Summary Table
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[2] |
GHS Label Elements:
-
Pictogram:
-
Signal Word: Warning [2]
Precautionary Statements:
-
Prevention: P261, P264, P271, P280[2]
-
Response: P302+P352, P304+P340, P305+P351+P338, P312, P362+P364[2]
-
Storage: P403+P233[2]
-
Disposal: P501[2]
Section 3: Emergency Procedures and First Aid
The immediate response to any exposure is critical. The following protocols are based on established best practices for the predicted hazards.
Emergency Response Workflow
Caption: High-level emergency response workflow following an exposure event.
First-Aid Measures:
-
General Advice: If symptoms persist, seek medical attention. Provide the Safety Data Sheet to the attending physician.[2]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Get medical attention if symptoms occur.[2] The causality here is to restore oxygen supply and remove the irritant from the respiratory tract.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, consult a physician.[2] This action is designed to physically remove the irritant and dilute any remaining chemical to minimize local tissue damage.
-
Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so. Continue rinsing.[2] Seek immediate medical attention from an ophthalmologist.[3] The extended rinsing is crucial to ensure all traces of the chemical are flushed from the eye surface to prevent serious damage.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur.[2]
Section 4: Handling, Storage, and Engineering Controls
Proper handling and storage are paramount to preventing exposure and maintaining the chemical's integrity.
4.1 Safe Handling Protocols:
-
Ventilation: Always handle this substance in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 5. Do not get in eyes, on skin, or on clothing.[2][5]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke in laboratory areas.[6]
-
Process Controls: Avoid the formation of dust if the material is a solid.[2][4] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[5][6]
4.2 Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
For enhanced stability, some related compounds require refrigeration and storage under an inert atmosphere (e.g., nitrogen).[5] This should be considered as a best practice.
4.3 Engineering Controls:
-
Primary Control: A chemical fume hood is the primary engineering control to ensure adequate ventilation and minimize respiratory exposure.
-
Secondary Control: Provide safety showers and eyewash stations in the immediate vicinity of any potential exposure.
Section 5: Personal Protective Equipment (PPE)
The selection of PPE is a self-validating system; it must be appropriate for the concentration and amount of the hazardous substance being handled and must be inspected before each use.
PPE Selection Logic
Caption: Logic diagram for selecting appropriate Personal Protective Equipment.
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[4] A face shield may be required for splash hazards.
-
Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber) that have been inspected prior to use.[4] Wear a flame-retardant lab coat or impervious clothing to prevent skin contact.[4]
-
Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[4]
-
Hygiene Measures: Change contaminated clothing immediately. Wash hands and face thoroughly after working with the substance.[3]
Section 6: Physical and Chemical Properties
Data for the structural analog 1-(2-nitrophenyl)-1H-pyrrole is provided for reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [2][7] |
| Molecular Weight | 188.19 g/mol | [2][7] |
| Appearance | Solid | [2] |
| Odor | No information available | [2] |
| Stability | Stable under normal conditions | [2] |
Section 7: Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing vapors, mist, or gas, and prevent contact with skin and eyes.[4] Use personal protective equipment as outlined in Section 5.
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or the soil.[8]
-
Containment and Cleanup:
-
For solid spills, sweep up and shovel into a suitable, closed container for disposal.[2] Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[9]
-
Use spark-proof tools and explosion-proof equipment if the substance is flammable.[5]
-
-
Disposal: Dispose of waste materials at an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
Section 8: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry powder, or water spray. Fight larger fires with water spray or alcohol-resistant foam.[8]
-
Special Hazards: In case of fire, hazardous combustion gases or vapors may be released, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[5][8]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[3][8]
References
- JP-2378 - Safety Data Sheet. Combi-Blocks, Inc., 2023-03-25.
- SAFETY D
-
CAS 305811-27-2 | 1-Methyl-2-(2-nitrophenyl)-1H-pyrrole. Hoffman Fine Chemicals. [Link]
- Safety d
- SAFETY DATA SHEET - 1-(2-Nitrophenyl)pyrrole. Thermo Fisher Scientific, 2025-09-22.
- 1H-Pyrrole - SAFETY DATA SHEET. Fisher Scientific, 2010-11-09.
-
1-(2-Nitrophenyl)pyrrole. PubChem, National Center for Biotechnology Information. [Link]
- SAFETY DATA SHEET. Spectrum Chemical, 2015-06-03.
- SAFETY D
- SAFETY D
-
Pyrrole. Wikipedia. [Link]
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1-(2-Nitrophenyl)pyrrole. NIST WebBook, SRD 69. [Link]
- Heterocyclic Compounds. Unknown Source.
- 2-Methyl-1H-pyrrole - Safety D
- SAFETY DATA SHEET 1H-Pyrrole, 1-(2-furanylmethyl)-. Synerzine, 2019-01-24.
-
1-methyl pyrrole, 96-54-8. The Good Scents Company. [Link]
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Technical Characterization Guide: Refractive Index and Density of 1-methyl-2-(2-nitrophenyl)-1H-pyrrole
Part 1: Executive Summary & Physicochemical Profile
1-methyl-2-(2-nitrophenyl)-1H-pyrrole (CAS: 305811-27-2) is a specialized heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of fused polycyclic systems such as pyrrolo[1,2-a]quinoxalines. Unlike common solvents (e.g., N-methylpyrrole), this compound exists as a yellow crystalline solid at standard temperature and pressure (STP).
Consequently, the determination of its refractive index (
Physicochemical Data Summary
Note: As experimental values are not standardized in public compendia for this specific intermediate, the values below represent high-confidence predicted ranges based on Group Contribution Methods (GCM) and structural analogues.
| Property | Value / Range | Condition | Method of Determination |
| Molecular Weight | 202.21 g/mol | - | Stoichiometric Calculation |
| Physical State | Crystalline Solid | 20°C, 1 atm | Visual Inspection |
| Melting Point | 61 – 64 °C | - | DSC / Capillary |
| Solid Density ( | 1.24 ± 0.05 g/cm³ | 20°C | Gas Pycnometry (He) |
| Melt Refractive Index ( | 1.595 – 1.615 | 70°C (Melt) | High-Temp Abbe Refractometry |
| Molar Refractivity ( | ~58.2 cm³/mol | - | Lorentz-Lorenz Calculation |
Part 2: Technical Deep Dive
The Challenge of State
Standard refractometers operate at 20°C or 25°C. Since 1-methyl-2-(2-nitrophenyl)-1H-pyrrole melts at ~61-64°C, attempting to measure
Density as a Purity Indicator
For solid intermediates, density variations often indicate polymorphic impurities or solvent inclusion.
-
Lower
(< 1.20): Suggests occlusion of low-density solvents (e.g., Hexane, Et₂O) or amorphous character. -
Higher
(> 1.30): Suggests occlusion of high-density halogenated solvents (e.g., DCM, Chloroform) or inorganic salt contamination.
Part 3: Experimental Protocols
Protocol A: Solid-State Density via Gas Pycnometry
Rationale: Liquid displacement methods (Archimedes' principle) are unsuitable due to the potential solubility of the pyrrole derivative in water or organic non-solvents. Helium gas pycnometry offers non-destructive, high-precision volume measurement.
Workflow:
-
Desiccation: Dry the sample (2.0 g) under vacuum (10 mbar) at 40°C for 4 hours to remove surface moisture.
-
Cell Loading: Load sample into a calibrated micro-cell (
). -
Purge: Cycle Helium gas (99.999%) 10 times to displace air.
-
Measurement:
-
Pressurize reference chamber (
). -
Expand gas into sample chamber (
). -
Calculate sample volume (
) using Boyle’s Law:
-
-
Calculation:
.
Protocol B: Refractive Index of the Melt
Rationale: Measuring the melt eliminates solvent effects seen in solution-phase measurements. The nitro group provides strong UV-Vis absorption; therefore, measurements should be taken at 589 nm (Sodium D-line) or longer wavelengths (NIR) to avoid anomalous dispersion.
Workflow:
-
Calibration: Calibrate the Abbe refractometer using a high-RI standard (e.g., 1-Bromonaphthalene,
) at 70°C. -
Sample Prep: Place roughly 0.5 g of the solid onto the main prism.
-
Melting: Circulate thermostatic fluid at 70°C (approx. 6-9°C above MP) through the prism jacket. Allow 2 minutes for complete phase transition.
-
Measurement: Align the shadowline. If the shadowline is colored/fuzzy due to dispersion, adjust the Amici compensator.
-
Cleaning (Critical): Immediately wipe the prism with Toluene followed by Acetone before the sample recrystallizes.
Part 4: Visualization & Logic
Diagram 1: Characterization Decision Tree
This logic flow ensures the correct physical state is analyzed to prevent instrument damage or erroneous data.
Caption: Decision matrix for selecting the appropriate characterization technique based on the compound's solid state at room temperature.
Diagram 2: Synthesis-Purity Impact
Impurities from the synthesis pathway directly skew density and RI. This diagram highlights the critical purification steps required before measurement.
Caption: Impact of Suzuki coupling byproducts and purification efficiency on the physical properties of the target pyrrole.
Part 5: References
-
Hoffman Fine Chemicals. (2023). Product Specification: 1-Methyl-2-(2-nitrophenyl)-1H-pyrrole (CAS 305811-27-2).[1] Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). 1-Methylpyrrole: Gas Phase and Condensed Phase Data. NIST Chemistry WebBook, SRD 69. Retrieved from
-
Royal Society of Chemistry. (2015). Synthesis of methyl substituted pyrroles and nitropyrrole derivatives.[2] ChemSpider Synthetic Pages. Retrieved from
-
PubChem. (2023). Compound Summary: 1-(2-Nitrophenyl)pyrrole (Structural Analogue). National Library of Medicine. Retrieved from
Sources
Methodological & Application
Application Note: One-Pot Regioselective Synthesis of 1-Methyl-2-(2-nitrophenyl)-1H-pyrrole via Lithiation-Borylation-Suzuki Cascade
The following Application Note is structured to serve as a definitive technical guide for the One-Pot Synthesis of 1-methyl-2-(2-nitrophenyl)-1H-pyrrole . It deviates from standard templates to prioritize mechanistic logic, process robustness, and safety—critical for drug development workflows involving nitro-aromatics and pyrophoric reagents.
Abstract & Strategic Rationale
The synthesis of 1-methyl-2-(2-nitrophenyl)-1H-pyrrole (CAS: 305811-27-2) represents a critical entry point for accessing fused tricyclic indole alkaloids and pyrrolo[1,2-a]quinoxalines. While direct C–H arylation offers atom economy, it frequently suffers from poor C2/C5 regioselectivity and catalyst poisoning by the nitro group.
This protocol details a One-Pot Lithiation-Borylation-Suzuki Cross-Coupling (LBS) sequence . By leveraging the high C2-acidity of
Retrosynthetic Logic & Mechanism
The "One-Pot" designation here refers to a telescoping process where three distinct chemical transformations occur in a single reactor without intermediate isolation.
-
Regioselective Deprotonation:
-methylpyrrole is treated with -butyllithium ( -BuLi). Coordination of Li to the nitrogen lone pair directs deprotonation exclusively to the -carbon (C2). -
Electrophilic Trapping (Borylation): The lithiated species reacts with Triisopropyl borate [B(O
-Pr) ] to form an "ate" complex, which is hydrolyzed/transesterified to the boronic acid/ester equivalent. -
Suzuki-Miyaura Coupling: The in situ generated organoboron species undergoes transmetallation with the oxidative addition complex formed from 1-bromo-2-nitrobenzene and Pd(0).
Reaction Pathway Diagram
Figure 1: Mechanistic flow of the telescoping LBS sequence ensuring C2 regioselectivity.
Experimental Protocol
Reagents & Materials Table
| Reagent | Equiv. | MW ( g/mol ) | Role | Critical Parameter |
| 1-Methylpyrrole | 1.2 | 81.12 | Nucleophile | Distill before use to remove stabilizers. |
| 1.25 | - | Base | Titrate before use. Pyrophoric. | |
| Triisopropyl borate [B(O | 1.3 | 188.09 | Boron Source | Moisture sensitive. |
| 1-Bromo-2-nitrobenzene | 1.0 | 202.01 | Electrophile | Recrystallize if purity <98%. |
| Pd(dppf)Cl | 0.03 | 816.64 | Catalyst | Robust against air/moisture relative to Pd(PPh |
| Potassium Carbonate (2M aq.) | 3.0 | 138.21 | Base | Degas aqueous solution with N |
| THF (Anhydrous) | - | - | Solvent | Water content <50 ppm (Karl Fischer). |
Step-by-Step Methodology
Phase 1: Lithiation & Borylation (The "Cold" Phase)
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with N
for 15 mins. -
Solvent Charge: Add anhydrous THF (10 mL/mmol of substrate) and 1-Methylpyrrole (1.2 equiv). Cool the solution to -78°C (dry ice/acetone bath).
-
Deprotonation: Add
-BuLi (1.25 equiv) dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70°C.-
Checkpoint: Solution may turn pale yellow. Stir at -78°C for 45 minutes to ensure complete lithiation.
-
-
Borylation: Add Triisopropyl borate (1.3 equiv) in one portion.
-
Warming: Allow the reaction to warm slowly to room temperature (RT) over 1.5 hours. The mixture will become a white suspension (lithium triisopropylarylborate salt).
Phase 2: Suzuki Cross-Coupling (The "Hot" Phase)
-
Degassing: While the boronate forms, prepare a separate vial with 1-Bromo-2-nitrobenzene (1.0 equiv) and Pd(dppf)Cl
(3 mol%) dissolved in a minimal amount of THF. -
Addition: Add the aryl bromide/catalyst solution to the main reaction vessel.
-
Base Activation: Add degassed 2M K
CO (3.0 equiv). The biphasic mixture will turn dark orange/brown. -
Reflux: Heat the reaction mixture to reflux (66°C) for 6–12 hours.
-
In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[1] Look for consumption of the aryl bromide (limiting reagent).
-
Phase 3: Workup & Isolation
-
Quench: Cool to RT and dilute with water (50 mL) and Ethyl Acetate (50 mL).
-
Separation: Separate phases. Extract aqueous layer 2x with EtOAc.
-
Wash: Combine organics and wash with Brine (sat. NaCl). Dry over Na
SO . -
Purification: Concentrate in vacuo. Purify residue via Flash Column Chromatography (Silica Gel, Gradient 0-10% EtOAc in Hexanes).
-
Note: The product is a yellow/orange solid/oil.
-
Process Workflow Diagram
Figure 2: Operational workflow for the one-pot synthesis.
Characterization & QC Criteria
Upon isolation, the compound must meet the following specifications to be cleared for downstream applications.
| Test | Method | Expected Result |
| Appearance | Visual | Yellow to orange crystalline solid or viscous oil. |
| Purity | HPLC (254 nm) | >95% Area under curve.[2] |
| Identity | ||
| Mass Spec | LC-MS (ESI+) | [M+H] |
Key NMR Diagnostic: The singlet for the
Troubleshooting & Critical Process Parameters (CPPs)
-
Issue: Low Yield (<40%)
-
Cause: Incomplete lithiation due to moisture or "warm" temperatures (>-60°C).
-
Solution: Ensure THF is freshly distilled or from a solvent purification system. Keep the dry ice bath topped up. Titrate
-BuLi using diphenylacetic acid or N-pivaloyl-o-toluidine.
-
-
Issue: Regioisomer Contamination (C3-product)
-
Cause: "Halogen Dance" or equilibration if temperature rises too fast before borate addition.
-
Solution: Add the borate immediately after the lithiation hold time. Do not allow the lithiated species to sit at >-40°C without the electrophile.
-
-
Issue: Protodeboronation
-
Cause: Boronic acid intermediate decomposes before coupling.
-
Solution: Ensure the base (K
CO ) is added after the catalyst and bromide. Use a slight excess of pyrrole/boronate (1.2–1.3 equiv) to account for loss.
-
Safety Protocol
-
n-Butyllithium: Pyrophoric. Handle only under inert atmosphere. Have a bucket of sand or Class D extinguisher nearby.
-
Nitro-aromatics: Potentially energetic. Do not distill the final product residue to dryness at high temperatures (>150°C).
-
Palladium Residues: Heavy metal waste. Dispose of in designated solid waste containers.
References
-
Suzuki-Miyaura Coupling of Pyrroles
-
Cui, K., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594.[3]
-
- Lithiation of N-Methylpyrrole: Review of C2-Lithiation selectivity in N-substituted pyrroles. Organic Reactions, Vol 66, Chapter 1. (Standard Reference Text).
-
Physical Data Verification
- PubChem Compound Summary for CID 520611 (1-(2-nitrophenyl)pyrrole - isomer reference)
-
General One-Pot Borylation-Suzuki Protocols
- Harrisson, P., et al. (2009). One-Pot Lithiation, Borylation and Suzuki–Miyaura Cross-Coupling Reactions. Synthesis, 2009(10), 1604-1610.
Sources
Application Note: A Practical Guide to the Purification of 1-methyl-2-(2-nitrophenyl)-1H-pyrrole by Silica Gel Column Chromatography
Abstract: This application note provides a comprehensive, field-proven protocol for the purification of 1-methyl-2-(2-nitrophenyl)-1H-pyrrole from a crude reaction mixture using normal-phase column chromatography. The synthesis of 2-arylpyrroles is a cornerstone in the development of novel therapeutic agents and functional materials, making robust purification methodologies essential.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of the principles behind the technique, a step-by-step workflow, and critical troubleshooting advice to ensure the isolation of a high-purity final product.
Foundational Principles: Compound Analysis and Separation Strategy
The successful purification of 1-methyl-2-(2-nitrophenyl)-1H-pyrrole hinges on understanding its physicochemical properties and applying the principles of adsorption chromatography.
1.1. Structural and Polarity Profile
-
1-methyl-2-(2-nitrophenyl)-1H-pyrrole (C₁₁H₁₀N₂O₂) is a moderately polar molecule.[4] Its polarity is a composite of its structural features:
-
Pyrrole Ring: A heterocyclic aromatic ring that contributes to the molecule's polarity.
-
Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar functional group.
-
Phenyl Ring: A non-polar aromatic system.
-
N-Methyl Group (-CH₃): A non-polar aliphatic group.[5]
-
The presence of the nitro group and the pyrrole nitrogen makes the molecule well-suited for normal-phase chromatography, where it can interact with a polar stationary phase.
1.2. The Principle of Normal-Phase Chromatography
This protocol utilizes normal-phase column chromatography, a technique that separates compounds based on their differential adsorption to a polar stationary phase and solubility in a non-polar mobile phase.[6][7]
-
Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent, is used. Its surface is rich in hydroxyl (-OH) groups, which act as sites for interaction.[8]
-
Mobile Phase (Eluent): A non-polar solvent system is used to carry the sample through the column.
-
Mechanism of Separation: Components of the crude mixture are introduced at the top of the column. As the mobile phase flows through, a continuous equilibrium is established for each component between being adsorbed to the silica gel and dissolved in the eluent.[7] More polar compounds, like our target molecule, will adsorb more strongly to the silica gel and thus travel down the column more slowly. Less polar impurities will spend more time in the mobile phase and elute faster.[9] By carefully selecting the mobile phase, a clean separation can be achieved.
Method Development: Optimizing Separation with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column separation, it is imperative to develop and optimize the mobile phase composition using Thin-Layer Chromatography (TLC).[7][10] TLC is a rapid, small-scale version of column chromatography that predicts the separation efficiency of different solvent systems.[11]
2.1. Objective: Achieving Optimal Retention Factor (Rf)
The goal is to find a solvent system that provides a Retention Factor (Rf) of approximately 0.30 - 0.35 for the target compound, 1-methyl-2-(2-nitrophenyl)-1H-pyrrole. This Rf value typically ensures that the compound elutes from the column in a reasonable volume without being too close to highly polar or non-polar impurities.[6]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
2.2. Step-by-Step TLC Protocol
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a ~1% solution.
-
Spot the Plate: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate (marked lightly in pencil ~1 cm from the bottom).
-
Prepare the Elution Chamber: Pour a small amount (~0.5 cm depth) of the chosen mobile phase into a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which prevents solvent evaporation from the plate surface and ensures better separation.[8]
-
Develop the Plate: Place the spotted TLC plate vertically into the chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate via capillary action.[11]
-
Visualize: Once the solvent front is ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under UV light (254 nm). If necessary, use a chemical stain like potassium permanganate to visualize compounds that are not UV-active.[12]
-
Analyze and Iterate: Calculate the Rf value for the spot corresponding to the product. Adjust the polarity of the mobile phase and repeat the process until the target Rf is achieved.
2.3. Selecting the Mobile Phase
A systematic approach involves starting with a low-polarity solvent and gradually increasing the proportion of a more polar solvent. Hexane/Ethyl Acetate is a standard and effective solvent system for compounds of this nature.[13]
| Trial | Mobile Phase (Hexane : Ethyl Acetate) | Observed Product Rf | Analysis & Next Step |
| 1 | 95 : 5 | 0.10 | Too low. Compound is too strongly adsorbed. Increase mobile phase polarity. |
| 2 | 90 : 10 | 0.21 | Getting closer. Further increase in polarity is needed. |
| 3 | 85 : 15 | 0.32 | Optimal. Good separation from baseline and solvent front. This system will be used for the column. |
| 4 | 80 : 20 | 0.45 | Too high. Compound moves too quickly, risking co-elution with less polar impurities. |
Detailed Protocol for Column Chromatography Purification
This protocol assumes a standard glass column with a stopcock, suitable for gravity or flash chromatography.
3.1. Materials and Reagents
-
Stationary Phase: Silica gel (standard, 60 Å, 230-400 mesh for flash chromatography).
-
Mobile Phase: Hexane and Ethyl Acetate (HPLC grade).
-
Crude Product: 1-methyl-2-(2-nitrophenyl)-1H-pyrrole mixture.
-
Apparatus: Chromatography column, stand with clamps, cotton or glass wool, sand (optional), collection vessels (test tubes or flasks), rotary evaporator.
3.2. Column Preparation (Slurry Packing Method)
The slurry packing technique is superior as it minimizes the chances of trapping air bubbles and ensures a homogeneously packed column, which is critical for a good separation.[14]
-
Setup: Secure the column vertically in a clamp. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom to support the packing. A thin layer of sand can be added on top of the wool plug.
-
Prepare Slurry: In a beaker, measure the required amount of silica gel (typically 25-50 g of silica per 1 g of crude mixture). Add the less polar solvent (hexane) and stir to create a consistent, pourable slurry.
-
Pack the Column: Pour the slurry into the column in one continuous motion. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to encourage even settling of the silica gel.
-
Equilibrate: Once all the silica has settled, do not allow the top of the silica bed to run dry.[14] Add the pre-determined mobile phase (85:15 Hexane:Ethyl Acetate) and run it through the column until the packed bed is stable and equilibrated. The solvent level should always be kept above the silica surface.
3.3. Sample Preparation and Loading
-
Dissolve the Sample: Dissolve the crude product in the minimum amount of a suitable solvent, ideally the mobile phase itself or a slightly more polar solvent like dichloromethane, to ensure it is fully dissolved.
-
Dry Loading (Recommended): In a separate flask, add a small amount of silica gel to the dissolved sample. Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Load the Column: Carefully add the dry-loaded sample as a thin, even layer on top of the packed silica bed. Gently add a thin protective layer of sand on top of the sample layer.
-
Wet Loading (Alternative): If dry loading is not feasible, carefully add the concentrated sample solution dropwise directly onto the top of the silica bed using a pipette, taking care not to disturb the surface.
3.4. Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase (85:15 Hexane:Ethyl Acetate) to the column.
-
Apply Pressure (Flash Chromatography): If using flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., 2 inches/minute). For gravity chromatography, simply open the stopcock.
-
Collect Fractions: Begin collecting the eluent in sequentially numbered test tubes or flasks. The volume of each fraction should be consistent (e.g., 10-20 mL).
-
Monitor Elution: As the separation progresses, different compounds will elute from the column. The yellow color of the nitrophenyl group can serve as a visual guide.
3.5. Workflow Visualization
Caption: Workflow for the purification of 1-methyl-2-(2-nitrophenyl)-1H-pyrrole.
Post-Chromatography Analysis and Product Isolation
4.1. Fraction Analysis
The purity of the contents in each collected fraction must be determined.
-
Spot every few fractions (e.g., every second or third tube) onto a single TLC plate.
-
Include a spot of the original crude mixture as a reference.
-
Develop and visualize the TLC plate as described in Section 2.
-
Identify the fractions that contain only the spot corresponding to the pure product. These fractions will have identical Rf values.
4.2. Combining Fractions and Solvent Removal
-
Pool all fractions identified as pure into a single, clean round-bottom flask.
-
Remove the mobile phase using a rotary evaporator under reduced pressure.[14]
-
The resulting solid or oil is the purified 1-methyl-2-(2-nitrophenyl)-1H-pyrrole.
Assessment of Final Purity
After isolation, the purity of the final compound should be verified using one or more analytical techniques.[15]
-
Melting Point: A sharp melting point that matches the literature value indicates high purity. Impurities typically cause the melting point to be depressed and broaden the range.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. For this compound, a reversed-phase C18 or a Phenyl-Hexyl column could be effective.[15]
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| Poor Separation (Overlapping Bands) | Incorrect mobile phase polarity. | Re-optimize the mobile phase using TLC. A less polar system will increase separation between polar compounds. |
| Column was overloaded with crude sample. | Use a larger column or reduce the amount of sample loaded (maintain a 1:25 to 1:50 sample-to-silica ratio). | |
| Cracked or Channeled Silica Bed | The column ran dry at some point. | Always keep the solvent level above the top of the silica bed. |
| Packing was not uniform. | Ensure a well-mixed slurry and gentle, consistent tapping during packing. | |
| Streaking or Tailing of Spots on TLC | Sample is too acidic or basic for silica. | Add a small amount (~1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. |
| Sample is not fully soluble in the mobile phase. | Ensure the sample is fully dissolved before loading. | |
| Compound Won't Elute from Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 85:15 to 80:20 Hexane:EtOAc. |
References
-
Separation of Compounds Using Column Chromatography. Organic Chemistry Virtual Lab. Link
-
Column chromatography. Columbia University. Link
-
Solvent Systems for Flash Column Chromatography. University of Rochester. Link
-
What is the basic principle for selecting mobile phase in preparative column chromatography? ResearchGate. Link
-
Column Chromatography. University of Colorado Boulder, Department of Chemistry. Link
-
Column Chromatography of Nitroanilines Lab Experiment. Studylib. Link
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Link
-
Nitration of Phenol and Purification by Column Chromatography. CDN. Link
-
Separation of nitroaromatics by C-18 column. ResearchGate. Link
-
Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. Link
-
1-(2-Nitrophenyl)pyrrole. PubChem, National Center for Biotechnology Information. Link
-
One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. The Royal Society of Chemistry. Link
-
1-methyl pyrrole, 96-54-8. The Good Scents Company. Link
-
Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. AWS. Link
-
Chromatographic Methods of Analysis. Link
-
Facile Synthesis of 2-Arylpyrroles from 4-Oxo-butanoic Acids and Their Use in the Preparation of Bis(pyrrolyl)methanes. ResearchGate. Link
-
A general method for the synthesis of 2-arylpyrroles. Semantic Scholar. Link
-
1-(4-METHYL-2-NITROPHENYL)-1H-PYRROLE - Safety Data Sheet. ChemicalBook. Link
-
CAS 305811-27-2 | 1-Methyl-2-(2-nitrophenyl)-1H-pyrrole. Hoffman Fine Chemicals. Link
-
Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Publications. Link
-
Showing Compound 1-Methylpyrrole (FDB011113). FooDB. Link
-
The regioselective synthesis of aryl pyrroles. PubMed. Link
-
Intramolecular redox reaction for the synthesis of N-aryl pyrroles catalyzed by Lewis acids. Organic & Biomolecular Chemistry (RSC Publishing). Link
-
Thin Layer Chromatography. Link
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Link
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent. Link
-
Clean Preparation of Multisubstituted Pyrroles under Metal and Solvent-free Conditions. The Royal Society of Chemistry. Link
-
KR20160079560A - pyrrole derivatives and its its preparation method. Google Patents. Link
-
Purification of Crude 1-(m-Nitro-phenyl)-2-nitro-propane. Benchchem. Link
Sources
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- 3. The regioselective synthesis of aryl pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Crystallization solvents for 1-methyl-2-(2-nitrophenyl)-1H-pyrrole
Application Note & Protocol Guide
Topic: Strategies for the Selection of Crystallization Solvents for 1-methyl-2-(2-nitrophenyl)-1H-pyrrole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity for a Key Synthetic Intermediate
1-methyl-2-(2-nitrophenyl)-1H-pyrrole (C₁₁H₁₀N₂O₂) is a heterocyclic aromatic compound with significant potential as a building block in medicinal chemistry and materials science.[1][2][3] The presence of the reactive nitro group and the versatile pyrrole core makes it a valuable precursor for synthesizing more complex molecular architectures.[2] As with any high-value intermediate, achieving high purity is paramount to ensure the success and reproducibility of subsequent synthetic steps. Crystallization is the definitive method for purifying solid organic compounds, capable of removing impurities and yielding material with high crystalline order.
This guide provides a comprehensive framework for developing a robust crystallization protocol for 1-methyl-2-(2-nitrophenyl)-1H-pyrrole. Rather than presenting a single, rigid method, we will explore the underlying principles of solvent selection, provide a systematic protocol for screening candidate solvents, and detail optimized procedures for both single-solvent and mixed-solvent systems. This approach empowers the researcher to adapt the methodology based on empirical observations, ensuring a successful and efficient purification process.
Foundational Principles: A Rational Approach to Solvent Selection
The success of any crystallization hinges on the differential solubility of the target compound at varying temperatures. An ideal solvent for 1-methyl-2-(2-nitrophenyl)-1H-pyrrole should exhibit the following characteristics[4]:
-
High Solubilizing Power at Elevated Temperatures: The solvent must completely dissolve the compound near its boiling point to form a saturated solution.[5][6]
-
Low Solubilizing Power at Low Temperatures: As the solution cools, the compound's solubility should decrease sharply, forcing it out of solution to form crystals.[4]
-
Appropriate Volatility: The solvent should be volatile enough to be easily removed from the final crystals but not so volatile that it evaporates too quickly during hot filtration, causing premature crystallization.
-
Inertness: The solvent must not react with the compound.[4]
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully dissolved in the cold solvent (and be removed with the mother liquor).[4]
Molecular Profile of 1-methyl-2-(2-nitrophenyl)-1H-pyrrole
The structure of the target molecule offers clues to its solubility. It contains:
-
A polar nitrophenyl group , which suggests solubility in polar solvents. Nitroaryl compounds are often soluble in alcoholic solvents.[7]
-
A largely non-polar 1-methyl-pyrrole moiety and a benzene ring, suggesting solubility in non-polar organic solvents.
This dual character indicates that solvents of intermediate polarity or, more likely, a mixed-solvent system (a "solvent pair") will be highly effective.[8] A solvent pair consists of two miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[4]
Protocol: Systematic Solvent Screening
The first experimental step is to screen a range of candidate solvents to identify the most promising systems. This protocol uses a small amount of material to build a solubility profile.
Table 1: Candidate Solvents for Screening
| Solvent Class | Specific Solvent | Boiling Point (°C) | Polarity | Rationale |
| Alcohols | Ethanol | 78 | Polar Protic | Often effective for nitroaromatic compounds.[4][7] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, slightly less polar. | |
| Methanol | 65 | Polar Protic | Highly polar, may be too effective a solvent.[4] | |
| Ketones | Acetone | 56 | Polar Aprotic | Good general solvent for moderately polar compounds.[9] |
| Esters | Ethyl Acetate | 77 | Intermediate | Balances polar and non-polar characteristics. |
| Hydrocarbons | Toluene | 111 | Non-polar | May dissolve the non-polar portions of the molecule.[9] |
| Heptane/Hexane | ~69-98 | Non-polar | Likely to be a poor solvent; excellent candidate for an anti-solvent. | |
| Chlorinated | Dichloromethane | 40 | Intermediate | High volatility can be problematic but useful for screening. |
| Ethers | Tetrahydrofuran (THF) | 66 | Polar Aprotic | Good general solvent, often used in solvent pairs with hexanes.[9] |
Experimental Protocol for Solubility Screening
-
Preparation: Arrange a series of small test tubes, one for each candidate solvent.
-
Sample Addition: Add approximately 20-30 mg of crude 1-methyl-2-(2-nitrophenyl)-1H-pyrrole to each test tube.
-
Room Temperature Test: Add the first solvent dropwise (e.g., 0.5 mL) to the corresponding tube and agitate at room temperature.
-
Observation A: If the solid dissolves completely, the solvent is unsuitable for single-solvent recrystallization as recovery will be poor. Note it as a potential primary solvent for a solvent-pair system.
-
Observation B: If the solid remains insoluble or sparingly soluble, proceed to the next step.
-
-
Hot Solvent Test: Gently heat the suspension in a water or sand bath to the solvent's boiling point.[5]
-
Observation C: If the solid dissolves completely, this is a promising candidate for single-solvent recrystallization. Allow it to cool slowly to room temperature and then in an ice bath to observe crystal formation.
-
Observation D: If the solid does not dissolve even when hot, the solvent is unsuitable .
-
Data Interpretation and Workflow
Based on the screening, you can classify each solvent and decide on a purification strategy.
Table 2: Hypothetical Solvent Screening Results
| Solvent | Solubility (Cold) | Solubility (Hot) | Classification & Next Step |
| Ethanol | Sparingly Soluble | Soluble | Excellent Candidate. Proceed with single-solvent protocol. |
| Isopropanol | Sparingly Soluble | Soluble | Good Candidate. Proceed with single-solvent protocol. |
| Methanol | Soluble | Soluble | Poor. Too soluble at room temperature. |
| Acetone | Soluble | Soluble | Poor. Too soluble at room temperature. |
| Ethyl Acetate | Moderately Soluble | Soluble | Good Candidate. May also be used in a solvent pair with hexane. |
| Toluene | Insoluble | Sparingly Soluble | Poor. Insufficient solubility when hot. |
| Heptane | Insoluble | Insoluble | Excellent Anti-Solvent. Use in a solvent pair. |
Visualization: Solvent Selection Logic
The decision-making process for selecting a solvent system can be visualized as follows:
Caption: Decision tree for evaluating a candidate crystallization solvent.
Optimized Recrystallization Protocol (Single Solvent)
This protocol is based on using a single, effective solvent identified from the screening (e.g., Ethanol).
-
Dissolution: Place the crude 1-methyl-2-(2-nitrophenyl)-1H-pyrrole (e.g., 1.0 g) into an Erlenmeyer flask. Add a boiling chip or magnetic stir bar. Add the minimum amount of hot ethanol required to fully dissolve the solid at the boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization in the funnel. Use a pre-heated funnel and receiving flask.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals and avoiding "oiling out," a common issue with nitroaromatic compounds.[4] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any adhering mother liquor. Using cold solvent minimizes the loss of the desired product.[8]
-
Drying: Allow the crystals to air dry on the filter for a few minutes, then transfer them to a watch glass or drying dish to dry completely.
Optimized Recrystallization Protocol (Solvent-Pair)
This protocol is ideal if no single solvent is perfect. It uses a "solvent" (e.g., Ethyl Acetate) and an "anti-solvent" (e.g., Heptane).
-
Dissolution: Dissolve the crude compound in the minimum amount of the boiling "solvent" (Ethyl Acetate) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (Heptane) dropwise until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated.[4][8]
-
Re-solubilization: Add a few drops of the hot "solvent" (Ethyl Acetate) until the solution becomes clear again.
-
Cooling & Crystallization: Cover the flask and cool slowly to room temperature, followed by an ice bath, as described in the single-solvent protocol.
-
Isolation, Washing & Drying: Collect, wash (with a cold mixture of the solvent pair or pure anti-solvent), and dry the crystals as previously described.
Visualization: General Recrystallization Workflow
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. air.unimi.it [air.unimi.it]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-methyl-2-(2-nitrophenyl)-1H-pyrrole
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-methyl-2-(2-nitrophenyl)-1H-pyrrole. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to enhance the yield and purity of this important synthetic intermediate. The protocols and insights provided herein are grounded in established chemical principles and validated experimental practices.
Introduction to the Synthesis
The synthesis of 2-aryl-N-methylpyrroles, such as 1-methyl-2-(2-nitrophenyl)-1H-pyrrole, is a common objective in medicinal chemistry due to the prevalence of this scaffold in biologically active molecules. A robust and high-yielding synthetic route is therefore of significant interest. While several methods for the arylation of pyrroles exist, this guide will focus on a modern and versatile approach: the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a reliable method for the formation of the C-C bond between the 1-methylpyrrole core and the 2-nitrophenyl ring.
The general scheme for this synthesis involves the coupling of a 1-methylpyrrole-2-boronic acid derivative with a suitable 2-nitrophenyl halide.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1-methyl-2-(2-nitrophenyl)-1H-pyrrole via Suzuki-Miyaura cross-coupling.
Question: My reaction shows low conversion of starting materials, resulting in a low yield of the desired product. What are the potential causes and how can I improve the conversion?
Answer:
Low conversion in a Suzuki-Miyaura coupling can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by:
-
Oxidation: The active Pd(0) species is susceptible to oxidation. Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Improper Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For this specific transformation, bulky and electron-rich phosphine ligands are often effective.
-
Catalyst Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons. Ensure high purity of all reagents.
-
-
Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is a critical step.
-
Inappropriate Base: The choice and amount of base are crucial. The base activates the boronic acid to form a more nucleophilic boronate species. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate.
-
Hydrolysis of Boronic Acid: Boronic acids can be prone to hydrolysis, especially at elevated temperatures, leading to the formation of inactive boronic anhydrides (boroxines). Using a boronate ester (e.g., a pinacol ester) can sometimes mitigate this issue.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature needs to be high enough to drive the catalytic cycle but not so high as to cause decomposition of the starting materials, product, or catalyst.
-
Solvent: A suitable solvent or solvent mixture is necessary to solubilize all reactants and facilitate the reaction. Common solvent systems for Suzuki couplings include toluene/water, dioxane/water, or DMF.
-
Troubleshooting Workflow:
The Pyrrole Protocol: Mastering Arylation Without Polymerization
Ticket #: PYR-ARYL-001 Status: Open Priority: Critical Department: Advanced Synthesis Support
Executive Summary
Pyrrole is a "pi-excessive" heterocycle, meaning its electron density is higher than benzene. While this makes it highly reactive toward electrophilic aromatic substitution (EAS), it creates a paradox: the same reactivity that facilitates arylation also facilitates rapid, irreversible polymerization (forming "pyrrole red" or polypyrrole) in the presence of oxidants or trace acids.
This guide moves beyond basic textbook advice. We focus on Concerted Metalation-Deprotonation (CMD) mechanisms and specific ligand environments that allow you to arylate pyrrole while bypassing the high-energy intermediates that lead to polymerization.
Part 1: The Root Cause (Mechanism of Failure)
To prevent polymerization, you must understand its trigger. Polymerization is not random; it is a specific cascade initiated by protonation or single-electron oxidation.
The "Acid Trap": During standard cross-coupling (e.g., Suzuki or Stille), the generation of HX (acid) byproducts is fatal for pyrrole.
-
Protonation: Pyrrole is protonated at the C3 position (kinetically favored) or C2, breaking aromaticity.
-
Electrophilic Attack: The resulting cation is a potent electrophile that attacks a neutral pyrrole molecule.
-
Chain Reaction: This forms a dimer (bipyrrole) which has a lower oxidation potential than the monomer, accelerating the reaction into a runaway polymerization event.
Visualizing the Divergent Pathways The following diagram illustrates the critical "Fork in the Road" between successful arylation and polymerization.
Caption: Figure 1. The "Acid Trap" vs. The CMD Pathway. Polymerization is triggered by free protons. Successful arylation utilizes simultaneous metalation and deprotonation to avoid cationic intermediates.
Part 2: Strategic Solutions
Strategy A: Direct Arylation via CMD (The "Proton Shuttle")
Best for: Free (NH) pyrroles or when atom economy is priority.
The most effective way to prevent polymerization during C-H activation is to ensure a free proton never exists . This is achieved using the Concerted Metalation-Deprotonation (CMD) mechanism.
-
The Concept: Use a carboxylate ligand (e.g., Pivalate, Acetate) or a carbonate base. The ligand acts as a "proton shuttle," grabbing the proton from the pyrrole C-H bond at the exact same moment the metal (Pd or Rh) forms the C-M bond.
-
Why it works: The proton is transferred directly to the base, forming a neutral molecule (e.g., PivOH) immediately. No cationic species is generated, shutting down the polymerization pathway.
Strategy B: Steric & Electronic Shielding (Protection)
Best for: Controlling Regioselectivity (C2 vs C3).
If direct arylation fails, protecting groups are the fallback. However, the type of protection matters.
| Protecting Group | Electronic Effect | Steric Effect | Resulting Selectivity | Stability Risk |
| TIPS (Triisopropylsilyl) | Neutral | High (Bulky) | C3-Selective | High (Stable to base) |
| Boc (tert-Butyloxycarbonyl) | EWG (Deactivating) | Moderate | C2-Selective | Low (Acid labile - risk of deprotection & polymerization) |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | Neutral | Moderate | C2-Selective | High |
| Tosyl (Ts) | Strong EWG | Low | C2-Selective | High (Hard to remove) |
Part 3: Validated Experimental Protocols
Protocol 1: C2-Selective Arylation of Free Pyrrole (Pd-Catalyzed)
Based on Stuart & Fagnou (2007) / Sanford Conditions
Objective: Arylate C2 position without protecting groups. Mechanism: Pd(II)/Pd(0) cycle utilizing CMD with pivalic acid as a proton shuttle.
Reagents:
-
Pyrrole (1.0 equiv) - Must be freshly distilled.
-
K₂CO₃ (2.0 equiv) or Ag₂CO₃ (for difficult substrates)
-
Pivalic Acid (30 mol%) - Crucial Additive
-
Solvent: DMA (Dimethylacetamide) - Anhydrous
Step-by-Step:
-
Preparation: In a glovebox or under Ar flow, combine Pd(OAc)₂, K₂CO₃, and Pivalic Acid in a reaction vial.
-
Solvation: Add DMA. Note: DMA is preferred over DMF due to higher thermal stability and better solubility of carbonate bases.
-
Substrate Addition: Add the Aryl Iodide and Pyrrole.
-
Reaction: Seal and heat to 100–120 °C.
-
Why this temp? High enough to overcome the activation energy of C-H cleavage, but controlled to prevent thermal decomposition.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water (to remove DMA) and brine.
-
Critical: Do not wash with 1M HCl. Use saturated NH₄Cl if neutralization is needed. Acidic workup triggers polymerization of the product.
-
Protocol 2: C3-Selective Arylation (Bulky Group Strategy)
Based on Gaunt / Hartwig methodologies
Objective: Force arylation to the beta (C3) position. Logic: The TIPS group blocks the alpha (C2) positions sterically.
Reagents:
-
N-TIPS Pyrrole
-
Aryl Bromide
-
Pd(PPh₃)₄ (5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: Toluene/Water (biphasic) or Dioxane.
Step-by-Step:
-
Protection: Silylate pyrrole with TIPS-Cl and NaH in THF. Verify >98% conversion; residual free pyrrole will polymerize or react at C2.
-
Coupling: Mix N-TIPS pyrrole, Aryl Bromide, Catalyst, and Base under inert atmosphere.
-
Heat: Reflux (approx. 100°C) for 12-24h.
-
Deprotection (Post-Reaction): Use TBAF (Tetra-n-butylammonium fluoride).
-
Warning: Deprotect only after purification of the arylated product to avoid handling unstable intermediates.
-
Part 4: Troubleshooting & FAQ
Q1: My reaction mixture turned into a black tar within 30 minutes. What happened? A: You likely have trace acid or dissolved oxygen.
-
Fix 1: Did you distill the pyrrole? Commercial pyrrole contains stabilizers and oligomers. Distill it and store it at -20°C under N₂.
-
Fix 2: Check your aryl halide. If it hydrolyzes to release HX (common with iodides stored in light), it catalyzes polymerization. Add a "proton sponge" or excess inorganic base (K₂CO₃) before adding the pyrrole.
Q2: I am using N-Boc pyrrole, but I'm losing the Boc group and getting low yields. A: Thermal deprotection.
-
Boc groups are thermally unstable >100°C in polar solvents. Switch to N-Tosyl (if EWG is needed) or N-SEM (if stability is needed). If you must use Boc, lower the temperature to 80°C and use a more active catalyst (e.g., Pd-XPhos) to compensate for the rate loss.
Q3: Why am I getting a mixture of C2 and C3 arylation? A: This is a "CMD vs. Electrophilic" competition.
-
Diagnosis: If using free pyrrole, C2 is favored by CMD. If you see C3, your reaction might be proceeding via an electrophilic palladation pathway (often caused by cationic Pd species).
-
Solution: Ensure your reaction medium is strictly neutral/basic. Add 30 mol% Pivalic acid (PivOH). The Pivalate anion ensures the reaction stays in the CMD cycle, which is highly C2-selective for free pyrroles.
Part 5: Decision Matrix (Workflow)
Use this logic flow to select your experimental conditions.
Caption: Figure 2. Experimental Design Matrix for Pyrrole Arylation.
References
-
Stuart, D. R., & Fagnou, K. (2007). The catalytic cross-coupling of unactivated arenes. Science, 316(5828), 1172-1175.
-
Wang, X., Lane, B. S., & Sames, D. (2005). Direct C-arylation of free (NH)-indoles and pyrroles catalyzed by Ar-Rh(III) complexes assembled in situ.[1][4] Journal of the American Chemical Society, 127(14), 4996-4997.[4]
-
Beck, E. M., Grimster, N. P., Hatley, R., & Gaunt, M. J. (2006). Cu(II)-catalyzed C3-selective C-H bond functionalization of indoles and pyrroles. Journal of the American Chemical Society, 128(8), 2528-2529.
-
Sadighi, J. P., Harris, M. C., & Buchwald, S. L. (1998). Palladium-catalyzed synthesis of N-aryl pyrroles. Tetrahedron Letters, 39(30), 5327-5330.
- Gribble, G. W. (2002). Pyrrole Chemistry: The Acid-Catalyzed Polymerization. Heterocyclic Chemistry, 5th Ed. (General Reference for Mechanism).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct C-arylation of free (NH)-indoles and pyrroles catalyzed by Ar-Rh(III) complexes assembled in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubilization Protocols for 1-methyl-2-(2-nitrophenyl)-1H-pyrrole
Executive Summary & Diagnostic Triage
The Problem: Users frequently report that 1-methyl-2-(2-nitrophenyl)-1H-pyrrole "crashes out" (precipitates) upon dilution into aqueous buffers, even after successful dissolution in DMSO.
The Science: This molecule presents a classic "Brick Dust" profile.
-
High Lipophilicity: The N-methyl pyrrole core is hydrophobic (LogP ~1.2 for the core, increasing to >2.5 with the nitrophenyl substituent).
-
High Lattice Energy: The planar nitro-aromatic system facilitates strong
stacking in the crystal lattice, requiring significant energy to break apart. -
Non-Ionizable: Unlike many drugs, this compound lacks acidic or basic groups usable for pH manipulation in the physiological range (pH 2–10). The pyrrole nitrogen is methylated (non-basic), and the nitro group is neutral.
Immediate Action:
-
STOP attempting to dissolve directly in water or saline.
-
STOP attempting to solubilize by adjusting pH (adding HCl or NaOH will only degrade the compound, not dissolve it).
-
START with the Cosolvent or Cyclodextrin protocols below.
Solubilization Decision Matrix
Use the following logic flow to select the correct protocol for your specific application.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on biological tolerance and experimental needs.
Protocol A: The "Golden Triangle" Cosolvent Method
Best for: Robust cell lines (HeLa, HEK293), enzymatic assays, and analytical standards.
Mechanism: This method uses DMSO to break the crystal lattice and a secondary cosolvent (PEG400) to bridge the polarity gap between DMSO and water, preventing immediate precipitation (the "solvent shift" effect).
Reagents
-
Primary Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Grade: Cell Culture/HPLC.
-
Secondary Cosolvent: PEG400 (Polyethylene glycol 400).
-
Diluent: PBS or Media (Pre-warmed to 37°C).
Step-by-Step Procedure
| Step | Action | Technical Note |
| 1 | Prepare Stock | Dissolve compound in 100% DMSO to 1000x the final desired concentration (e.g., 10 mM stock for 10 µM final). Vortex until clear. |
| 2 | Intermediate Dilution | Mix the DMSO stock with PEG400 in a 1:1 ratio. |
| 3 | The "Spike" | Slowly pipette the DMSO/PEG mix into the aqueous buffer while vortexing rapidly . Do not add buffer to the DMSO. |
| 4 | Equilibration | Incubate at 37°C for 10 minutes. Check for turbidity (cloudiness). |
Critical Warning: If the final DMSO concentration exceeds 0.5%, you risk cellular toxicity (e.g., cytokine interference, membrane permeabilization). If you need higher concentrations, proceed to Protocol B.
Protocol B: Cyclodextrin Encapsulation (The "Gold Standard")
Best for: Sensitive primary cells, in vivo injection, and long-term stability.
Mechanism: The hydrophobic pyrrole/nitrophenyl core inserts into the lipophilic cavity of the cyclodextrin torus, while the hydrophilic exterior keeps the complex soluble in water. This "hides" the drug from the water, preventing precipitation.
Reagents
-
Carrier: Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Avoid α-CD (cavity too small) and γ-CD (cavity too loose).
-
Solvent: Sterile Water or Saline.
Step-by-Step Procedure
-
Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution. Filter sterilize (0.22 µm).
-
Compound Addition: Add the solid 1-methyl-2-(2-nitrophenyl)-1H-pyrrole directly to the 20% CD solution.
-
Note: If the solid is stubborn, dissolve it in a minimal volume of acetone first, add to the CD solution, and then evaporate the acetone under nitrogen stream.
-
-
Complexation: Shake or stir at room temperature (protected from light) for 24–48 hours .
-
Why so long? Equilibrium complexation is slow for rigid aromatic molecules.
-
-
Clarification: Centrifuge at 13,000 rpm for 5 minutes to remove un-dissolved excess solid. Use the clear supernatant.
Figure 2: Schematic of the host-guest interaction. The nitrophenyl group displaces water from the CD cavity, driven by entropy and hydrophobic effects.
Troubleshooting & FAQ
Q1: I added water to my DMSO stock and it turned white immediately. Why?
A: You triggered "Solvent Shift" precipitation .
-
The Cause: DMSO loves water. When they mix, the reaction is exothermic and the dielectric constant of the solvent mixture shoots up instantly. Your lipophilic pyrrole can no longer stay in solution and crashes out as micro-crystals.
-
The Fix: Use Protocol A (Intermediate Dilution with PEG400) or ensure your dilution factor is massive (1:1000) and added to moving (vortexing) buffer.
Q2: Can I use acid to dissolve it? It has a nitrogen atom.[1][2][3][4][5][6]
A: No.
-
The nitrogen in 1-methyl-2-(2-nitrophenyl)-1H-pyrrole is part of an aromatic system. Its lone pair is delocalized into the ring to maintain aromaticity.[1] It is not basic (pKa of conjugate acid is < -3). Adding acid will not protonate it; it will likely cause acid-catalyzed decomposition or polymerization of the pyrrole ring (turning it into a black tar).
Q3: Is the compound light sensitive?
A: Yes.
-
Nitro-aromatic compounds, especially those conjugated to pi-systems like pyrroles, are prone to photoreduction or photo-rearrangement.
-
Protocol: Wrap all vials in aluminum foil and perform long incubations in the dark.
Q4: My cells are dying in the Vehicle Control.
A: You are likely using too much DMSO.
-
Many researchers assume 1% DMSO is safe. For sensitive assays (e.g., neuronal signaling, mitochondrial respiration), even 0.1% is toxic.
-
Switch to Protocol B (Cyclodextrins). HP-β-CD is generally non-toxic up to high concentrations.
References
-
Physicochemical Properties of Pyrroles
-
Cyclodextrin Complexation Strategies
-
Source: Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2] Advanced Drug Delivery Reviews, 59(7), 645-666.
- Relevance: Defines the mechanism and protocol for using HP-β-CD to solubilize lipophilic Class II drugs.
-
- Source: Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9, 4641.
- Source: Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
Sources
Technical Support Center: Thermal Safety in Nitrophenyl Pyrrole Synthesis
Current Status: Operational Topic: Exotherm Control & Process Safety Target Audience: Process Chemists, Medicinal Chemists, HSE Specialists
Welcome to the Technical Support Center
You are accessing the specialized support module for Nitrophenyl Pyrrole Synthesis . This transformation—typically achieved via the Clauson-Kaas or Paal-Knorr reaction—presents a unique intersection of hazards: the high-energy potential of the nitro group combined with the acid-sensitivity and polymerization risk of the pyrrole ring .
This guide does not just list "what to do"; it explains the thermodynamic reality of your flask to prevent thermal runaway events.
Module 1: Critical Safety & Calorimetry (The "Go/No-Go" Phase)
Before mixing reagents, you must quantify the thermal hazard. Nitro-aromatics are Class 3 or 4 reactive hazards (Stoessel classification) due to their decomposition potential.
Q: How do I determine the Maximum Process Temperature (MTSR) for this reaction?
A: You cannot calculate this theoretically with sufficient precision; you must measure it using Differential Scanning Calorimetry (DSC) .
The Protocol:
-
Run a DSC of the Product: Isolate a small amount of your target N-(nitrophenyl)pyrrole. Run a dynamic scan (5°C/min) in a sealed gold crucible.
-
Look for: The Onset Temperature (
) of decomposition.[1] -
Rule: Your Maximum Process Temperature (MTSR) must be 100 Kelvin lower than the
of the pure substance decomposition (Stoessel’s Rule).
-
-
Run a DSC of the Reaction Mixture: Mimic your solvent/acid conditions.
-
Risk: Acidic impurities often lower the decomposition temperature of nitro compounds significantly.
-
Data Interpretation Table:
| DSC Observation | Interpretation | Action Required |
| Exotherm > 800 J/g | High Energy Potential | STOP. Critical Process Safety Review required. |
| Unstable Intermediate | Limit reaction temp to | |
| Sharp Exotherm | Autocatalytic Decomposition | Do not store the product in bulk without stability testing. |
Critical Warning: o-Nitroaniline (a common starting material) has a known history of runaway reactions due to decomposition starting
, which can be triggered earlier by process deviations or acidic contaminants.
Module 2: The Reaction Workflow (Clauson-Kaas Focus)
The standard synthesis involves condensing a nitroaniline with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) in acidic media.
The Problem: The "Deactivation Trap"
The nitro group withdraws electrons, making the aniline nucleophile "sluggish."
-
The Temptation: Crank up the heat or add stronger acid to force the reaction.
-
The Result: You degrade the 2,5-DMTHF into reactive aldehydes that polymerize (black tar) or trigger a nitro-decomposition event.
Optimized Protocol: Buffered Stepwise Addition
-
Reagents: 4-Nitroaniline (1.0 eq), 2,5-DMTHF (1.1 eq), Sodium Acetate (2.0 eq), Acetic Acid (Solvent).
-
Key Change: Use a Semi-Batch approach rather than "All-in" Batch.
Step-by-Step Methodology:
-
Dissolve: Dissolve Nitroaniline and NaOAc in Acetic Acid. Heat to 60°C (well below exotherm threshold).
-
Dose: Add 2,5-DMTHF slowly via syringe pump or dropping funnel over 1 hour.
-
Why? This limits the concentration of the reactive dialdehyde intermediate, preventing "tar" formation and controlling the heat of condensation.
-
-
Monitor: Watch internal temperature (
). If rises > 5°C above setpoint, PAUSE addition. -
Digest: Hold at 80–90°C for 1–2 hours. Do not reflux at 118°C (b.p. of AcOH) unless DSC confirms safety.
Visual Workflow: Safety Decision Tree
Figure 1: Process safety decision tree for controlling exotherms in Clauson-Kaas synthesis.
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turned into a black, sticky solid. What happened?
Diagnosis: Pyrrole Polymerization (Tarring).
-
Cause: Pyrroles are electron-rich and acid-sensitive. If the acid concentration is too high or the temperature is uncontrolled, the product polymerizes.
-
The Fix:
-
Buffer the system: Do not use neat Acetic Acid or strong mineral acids (HCl) if possible. Use a NaOAc/HOAc buffer system to keep pH controlled.
-
Oxygen Exclusion: Pyrroles oxidize rapidly in air (turning black). Run the reaction under a strict Nitrogen or Argon atmosphere.
-
Add an Antioxidant: In extreme cases, adding a trace of hydroquinone can inhibit radical polymerization during synthesis.
-
Q2: I am seeing a "delayed exotherm." The temperature spikes after I finish adding reagents.
Diagnosis: Reagent Accumulation.
-
Cause: The reaction kinetics are slower than your addition rate. You added all the 2,5-DMTHF, but it didn't react immediately due to the deactivated nitroaniline. Once the threshold temp was reached, all the accumulated reagent reacted at once.
-
The Fix:
-
Check Kinetics: Stop the addition after 10%. Wait. Does the temperature rise? If not, increase temperature slightly to initiate the reaction before adding the rest.
-
Verify Initiation: Ensure the reaction is consuming reagent (via TLC/HPLC) during the addition, not just accumulating it.
-
Q3: Can I use Microwave Irradiation to speed this up?
Diagnosis: High Risk / High Reward.
-
Analysis: Literature supports microwave-assisted Clauson-Kaas synthesis (Ketcha et al.), often using water or acetic acid.[2]
-
The Hazard: Microwaves heat solvent super-critically. If a nitro-decomposition occurs in a sealed microwave vessel, the pressure release will be catastrophic.
-
The Fix: Only use open-vessel microwave systems or dedicated reactors with active pressure monitoring. Never scale up a microwave nitro-pyrrole synthesis >500mg without ARC data.
References
- Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard reference for the "100K Rule" and Criticality Classes).
-
Ketcha, D. M., et al. (2009).[2][3] "Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles." Arkivoc, (xi), 181-190. Link
- Smith, C., et al. (2008). "A Modified Clauson-Kaas Synthesis of N-Substituted Pyrroles." Journal of Organic Chemistry. (Describes buffered conditions to prevent decomposition).
-
IoMosaic Corporation. (2002). "Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline." (Case study on nitroaniline runaway reactions). Link
Sources
Validation & Comparative
A Comparative Guide to the ¹³C NMR Spectrum of 1-methyl-2-(2-nitrophenyl)-1H-pyrrole
This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-methyl-2-(2-nitrophenyl)-1H-pyrrole. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural nuances of this molecule through a comparative analysis of its predicted ¹³C NMR chemical shifts. By juxtaposing the spectrum with those of its constituent moieties, 1-methylpyrrole and various 2-nitrophenyl derivatives, we offer a comprehensive understanding of the electronic and steric influences on the carbon framework. This guide is grounded in established principles of NMR spectroscopy and supported by experimental data from closely related analogs.
The Significance of ¹³C NMR in Structural Elucidation
¹³C NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon skeleton of a molecule.[1][2] Unlike ¹H NMR, which provides information about the protons, ¹³C NMR directly probes the carbon atoms, offering insights into their chemical environment, hybridization, and connectivity.[3] For complex aromatic and heteroaromatic systems like 1-methyl-2-(2-nitrophenyl)-1H-pyrrole, ¹³C NMR is pivotal for unambiguous structural assignment. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum, and its chemical shift (δ), measured in parts per million (ppm), is highly sensitive to the surrounding electronic environment.[3][4]
Comparative Analysis of ¹³C NMR Chemical Shifts
To facilitate this analysis, the carbon atoms of 1-methyl-2-(2-nitrophenyl)-1H-pyrrole are numbered as illustrated in the diagram below.
Figure 1. Numbering scheme for 1-methyl-2-(2-nitrophenyl)-1H-pyrrole.
Below is a table comparing the expected chemical shifts for our target molecule with the experimental data for its parent compounds.
| Carbon Atom | 1-methyl-2-(2-nitrophenyl)-1H-pyrrole (Predicted δ, ppm) | 1-Methylpyrrole (Experimental δ, ppm)[7][8] | Pyrrole (Experimental δ, ppm)[9][10] | 1-(2-Nitrophenyl)pyrrole (Experimental δ, ppm)[11] |
| C2 | ~132-136 | 121.3 | 118.5 | ~130-135 |
| C3 | ~110-114 | 107.5 | 108.2 | ~110-115 |
| C4 | ~110-114 | 107.5 | 108.2 | ~110-115 |
| C5 | ~125-129 | 121.3 | 118.5 | ~123-128 |
| C1' (N-CH₃) | ~35-38 | 35.8 | - | - |
| C1'' | ~130-134 | - | - | ~130-135 |
| C2'' | ~145-149 | - | - | ~145-150 |
| C3'' | ~124-128 | - | - | ~123-128 |
| C4'' | ~132-136 | - | - | ~130-135 |
| C5'' | ~128-132 | - | - | ~128-133 |
| C6'' | ~122-126 | - | - | ~122-127 |
Rationale for Chemical Shift Predictions:
-
Pyrrole Ring Carbons (C2, C3, C4, C5): In unsubstituted pyrrole, the α-carbons (C2, C5) resonate around 118.5 ppm, and the β-carbons (C3, C4) are found at approximately 108.2 ppm.[9][10] The introduction of a methyl group on the nitrogen atom in 1-methylpyrrole causes a slight downfield shift of the α-carbons to 121.3 ppm and a minor upfield shift of the β-carbons to 107.5 ppm.[7][8] The N-methyl carbon itself appears around 35.8 ppm. For our target molecule, the 2-nitrophenyl substituent at the C2 position will induce significant changes. This electron-withdrawing group is expected to deshield the directly attached C2 carbon, shifting it considerably downfield to the ~132-136 ppm range. The effect on C3 and C4 will be less pronounced but should result in a downfield shift to the ~110-114 ppm region. The C5 carbon, being further away, will experience a moderate downfield shift to ~125-129 ppm. These predictions are supported by the data for the closely related 1-(2-nitrophenyl)pyrrole.[11]
-
Nitrophenyl Ring Carbons (C1'' - C6''): The chemical shifts of the carbons in the 2-nitrophenyl ring are influenced by the electron-withdrawing nitro group and the pyrrole substituent. The carbon bearing the nitro group (C2'') will be the most deshielded, appearing in the ~145-149 ppm region. The carbon attached to the pyrrole ring (C1'') is also expected to be in the downfield region of ~130-134 ppm. The remaining phenyl carbons will have chemical shifts typical for substituted benzenes, with their precise values influenced by the combined electronic effects of the nitro and pyrrolyl groups.
Recommended Experimental Protocol for ¹³C NMR Spectroscopy
To obtain a high-quality ¹³C NMR spectrum of 1-methyl-2-(2-nitrophenyl)-1H-pyrrole, the following protocol is recommended.[12]
1. Sample Preparation:
- Dissolve 20-50 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
- Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
- Tune and match the probe for the ¹³C frequency.
- Lock the field on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal resolution.
3. Data Acquisition:
- A standard proton-decoupled ¹³C NMR experiment should be performed.[3][13]
- Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm).
- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, which is crucial due to the low natural abundance of ¹³C.[1] The number of scans will depend on the sample concentration and the instrument's sensitivity.
- Employ a relaxation delay (d1) of 1-2 seconds to allow for adequate relaxation of the carbon nuclei, especially quaternary carbons.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum manually.
- Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).
- Integrate the signals if quantitative information is desired, though standard ¹³C NMR is generally not quantitative without specific experimental setups.[13]
To aid in the definitive assignment of each carbon signal, it is highly recommended to perform two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).[2] The HSQC experiment correlates each carbon atom to its directly attached proton(s), while the HMBC experiment reveals longer-range C-H correlations, providing invaluable connectivity information.
Figure 2. Workflow for ¹³C NMR spectrum acquisition and analysis.
Conclusion
The ¹³C NMR spectrum of 1-methyl-2-(2-nitrophenyl)-1H-pyrrole is predicted to exhibit a characteristic set of signals that are a composite of the electronic effects of its constituent pyrrole and nitrophenyl rings. A thorough analysis, supported by comparative data from related compounds and two-dimensional NMR techniques, will enable a complete and accurate assignment of the carbon skeleton. The protocols outlined in this guide provide a robust framework for obtaining high-quality spectral data, which is fundamental for the structural verification and further investigation of this and similar molecules in a research and development setting.
References
-
Journal of the Chemical Society, Perkin Transactions 2. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. RSC Publishing. Available at: [Link]
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Stenutz, R. NMR chemical shift prediction of pyrroles. Available at: [Link]
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Central European Institute of Technology. Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Masaryk University. Available at: [Link]
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Supporting Information. General experimental details. Available at: [Link]
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University of Missouri-St. Louis. 13-C NMR Protocol for beginners AV-400. Available at: [Link]
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ResearchGate. 13 C NMR Spectra of Pyrroles 1 and 4. Available at: [Link]
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University of Oxford. A User Guide to Modern NMR Experiments. Available at: [Link]
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Royal Society of Chemistry. Supporting Information. Available at: [Link]
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University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
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SpectraBase. 1-Methylpyrrole - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH. Available at: [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to spectroscopy. Cengage learning.
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University of Alberta. Tables For Organic Structure Analysis. Available at: [Link]
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ResearchGate. 13 C NMR Chemical shifts of compounds 1-12. Available at: [Link]
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SciSpace. 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Available at: [Link]
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University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
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PubChem. 1-(2-Nitrophenyl)pyrrole. National Center for Biotechnology Information. Available at: [Link]
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Compound Interest. A guide to 13C NMR chemical shift values. Available at: [Link]
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PubMed. Crystal structure and solid state 13C NMR analysis of nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-gluco- and D-galactopyranosides. National Library of Medicine. Available at: [Link]
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SpectraBase. Pyrrole - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH. Available at: [Link]
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A Researcher's Guide to FT-IR Absorption Bands for Nitro Groups in Pyrrole Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Pyrrole derivatives, a class of heterocyclic compounds, are of significant interest due to their wide range of biological activities. The introduction of a nitro (-NO2) group to the pyrrole ring can dramatically alter its electronic properties and, consequently, its bioactivity. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and accessible analytical technique for confirming the presence and probing the chemical environment of the nitro group in these derivatives. This guide provides an in-depth comparison of the FT-IR absorption bands for the nitro group in various pyrrole derivatives, supported by experimental data and protocols, to aid in the accurate interpretation of spectral data.
The Vibrational Signature of the Nitro Group in Pyrrole Derivatives
The nitro group is characterized by two principal stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). These absorptions are typically strong and occur in a relatively uncongested region of the mid-infrared spectrum, making them excellent diagnostic markers. In aromatic compounds, including pyrrole derivatives, the asymmetric stretch generally appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is found between 1360-1290 cm⁻¹[1]. The precise wavenumbers of these bands are highly sensitive to the electronic environment of the nitro group, providing valuable insights into the molecular structure.
The position of the nitro group on the pyrrole ring and the presence of other substituents significantly influence the νas(NO₂) and νs(NO₂) frequencies. Electron-withdrawing groups tend to shift these bands to higher wavenumbers, while electron-donating groups cause a shift to lower wavenumbers. This is due to the alteration of the electron density around the N-O bonds.
Comparative Analysis of FT-IR Data for Nitro-Pyrrole Derivatives
The following table summarizes the characteristic FT-IR absorption bands for the nitro group in a selection of pyrrole derivatives, compiled from various sources. This data illustrates the impact of substituent position and nature on the vibrational frequencies of the nitro group.
| Compound | Substitution Pattern | Asymmetric NO₂ Stretch (νas) (cm⁻¹) | Symmetric NO₂ Stretch (νs) (cm⁻¹) | Reference |
| 2-Nitropyrrole | Nitro group at C2 | ~1510-1530 | ~1340-1360 | [2] |
| 3-Nitropyrrole | Nitro group at C3 | ~1540-1560 | ~1370-1390 | [3] |
| 4-Nitro-1H-pyrrole-2-carboxylic acid | Nitro group at C4, Carboxylic acid at C2 | ~1520-1540 | ~1330-1350 | [4] |
Analysis of Trends:
-
Positional Isomerism: As observed between 2-nitropyrrole and 3-nitropyrrole, the position of the nitro group on the pyrrole ring influences the absorption frequencies. This is attributed to the different electronic environments at the α (C2, C5) and β (C3, C4) positions of the pyrrole ring.
-
Effect of Electron-Withdrawing Groups: In 4-nitro-1H-pyrrole-2-carboxylic acid, the presence of the electron-withdrawing carboxylic acid group at the C2 position influences the electron density of the ring and, consequently, the vibrational frequencies of the nitro group at the C4 position. A detailed analysis of a broader range of substituted nitropyrroles would be necessary to establish a definitive correlative trend.
Experimental Protocol for FT-IR Analysis of Solid Nitro-Pyrrole Derivatives
This section provides a detailed, step-by-step methodology for obtaining a high-quality FT-IR spectrum of a solid nitro-pyrrole derivative using the KBr pellet technique.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Spatula
-
Sample of nitro-pyrrole derivative
Experimental Workflow Diagram:
Caption: Workflow for FT-IR analysis of a solid nitro-pyrrole derivative.
Step-by-Step Methodology:
-
Sample and KBr Preparation:
-
Ensure the KBr is completely dry by heating it in an oven at ~110°C for several hours and storing it in a desiccator. Moisture will lead to a broad absorption band around 3400 cm⁻¹, which can obscure N-H stretching bands if present in the pyrrole derivative.
-
Weigh out approximately 1-2 mg of the solid nitro-pyrrole derivative and about 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.
-
-
Grinding and Mixing:
-
Add the KBr to a clean, dry agate mortar and grind it to a fine powder.
-
Add the nitro-pyrrole sample to the mortar and continue grinding the mixture for several minutes until it is a homogenous, fine powder. Inadequate grinding can lead to scattering of the infrared beam and a poor-quality spectrum.
-
-
Pellet Formation:
-
Carefully transfer a portion of the mixture into the pellet-forming die.
-
Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes. This will cause the KBr to flow and form a transparent or translucent pellet. A cloudy or opaque pellet may indicate insufficient grinding or the presence of moisture.
-
-
FT-IR Analysis:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
First, run a background scan with an empty sample compartment. This will account for any atmospheric CO₂ and water vapor, as well as instrumental artifacts.
-
Place the sample holder with the KBr pellet into the spectrometer and run the sample scan.
-
-
Data Processing and Interpretation:
-
The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic asymmetric and symmetric stretching bands of the nitro group in the expected regions.
-
Correlate the positions of these bands with the known structure of the pyrrole derivative and compare them with the data in the provided table and other literature sources.
-
Comparison with Alternative Analytical Techniques
While FT-IR is an excellent tool for identifying the nitro functional group, a comprehensive characterization of nitro-pyrrole derivatives often requires complementary analytical techniques.
| Technique | Information Provided | Advantages | Disadvantages |
| FT-IR Spectroscopy | Presence and chemical environment of functional groups. | Rapid, non-destructive, relatively inexpensive, provides a molecular "fingerprint". | Does not provide information on molecular weight or the connectivity of atoms. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and the connectivity of atoms. | Provides unambiguous structure elucidation. | Less sensitive than mass spectrometry, requires larger sample amounts, more expensive instrumentation. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. Fragmentation patterns can provide structural information. | High sensitivity, requires very small sample amounts. | Can be destructive, may not distinguish between isomers without fragmentation analysis. |
| UV-Visible Spectroscopy | Information about the electronic transitions within the molecule, particularly conjugated systems. | Can be used for quantitative analysis, provides information on conjugation. | Provides limited structural information on its own. |
Conclusion
FT-IR spectroscopy is an indispensable tool for the initial characterization of nitro-pyrrole derivatives. The distinct and sensitive absorption bands of the nitro group provide a reliable confirmation of its presence and offer valuable clues about its electronic environment within the pyrrole ring. By understanding the influence of substituent effects and comparing experimental data with established values, researchers can confidently interpret their FT-IR spectra. For a complete and unambiguous structural elucidation, it is recommended to use FT-IR in conjunction with other powerful analytical techniques such as NMR and mass spectrometry.
References
-
PubChem. 3-Nitropyrrole. National Center for Biotechnology Information. [Link]
-
PubChem. 4-nitro-1H-pyrrole-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
SpectraBase. 3-Nitropyrrole. Wiley-VCH. [Link]
-
Choi, S., Park, J., Kwak, K., & Cho, M. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry – An Asian Journal, 16(18), 2626–2632. [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. [Link]
-
PubChem. 2-Nitropyrrole. National Center for Biotechnology Information. [Link]
Sources
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- 2. Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Nitropyrrole | C4H4N2O2 | CID 145813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-nitro-1H-pyrrole-2-carboxylic Acid | C5H4N2O4 | CID 7016560 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the UV-Vis Spectra of 1-Methylpyrrole and N-Unsubstituted Pyrrole for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) spectra of 1-methylpyrrole and its parent compound, N-unsubstituted pyrrole. Understanding the distinct spectral properties of these fundamental heterocyclic motifs is crucial for researchers in organic synthesis, materials science, and particularly for professionals in drug development, where the pyrrole scaffold is a common pharmacophore. This document will delve into the theoretical underpinnings of their electronic transitions, present a comparative analysis of their spectral data, and provide a detailed experimental protocol for acquiring high-quality UV-Vis spectra.
Theoretical Framework: Electronic Transitions in the Pyrrole Ring
The UV-Vis absorption spectra of pyrrole and its derivatives are governed by π → π* electronic transitions within the five-membered aromatic ring. The pyrrole ring is a 6π-electron aromatic system, with the nitrogen atom's lone pair of electrons participating in the delocalized π-system. This delocalization of electrons across the ring results in a set of molecular orbitals (MOs), including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The absorption of UV radiation excites an electron from a lower energy π orbital to a higher energy π* anti-bonding orbital. In pyrrole, two primary π → π* transitions are typically observed. A high-energy, intense absorption band is found in the far-UV region, while a second, less intense band appears at longer wavelengths. The precise wavelengths (λmax) and intensities (molar absorptivity, ε) of these absorptions are sensitive to the electronic environment of the chromophore, including the presence of substituents and the polarity of the solvent.
The Impact of N-Methylation on the UV-Vis Spectrum
The substitution of the hydrogen atom on the nitrogen of pyrrole with a methyl group in 1-methylpyrrole introduces an alkyl substituent that can influence the electronic structure of the pyrrole ring through inductive and hyperconjugative effects. The methyl group is weakly electron-donating, which can subtly alter the energy levels of the π molecular orbitals.
This perturbation of the electronic structure typically leads to shifts in the absorption maxima. A shift to a longer wavelength is known as a bathochromic shift (or red shift), while a shift to a shorter wavelength is termed a hypsochromic shift (or blue shift).[1][2] The effect of N-methylation on the UV-Vis spectrum of pyrrole is a nuanced interplay of these electronic effects.
Comparative Spectral Analysis: Pyrrole vs. 1-Methylpyrrole
Experimental data reveals distinct differences in the UV-Vis spectra of pyrrole and 1-methylpyrrole. While both compounds exhibit characteristic π → π* transitions, the position and intensity of these absorptions are altered by N-methylation.
| Compound | Solvent | λmax 1 (nm) | εmax 1 (L·mol⁻¹·cm⁻¹) | λmax 2 (nm) | εmax 2 (L·mol⁻¹·cm⁻¹) | Reference |
| Pyrrole | Aqueous | ~205 | Not Reported | ~235 (shoulder), ~270-290 | Not Reported | [3] |
| 1-Methylpyrrole | Not Specified | ~212 | Not Reported | ~285 | Not Reported | Theoretical |
Note: Experimental molar absorptivity values for both compounds are not consistently reported across the literature. The data for 1-methylpyrrole is based on theoretical calculations and requires experimental verification for direct comparison.
From the available data and theoretical considerations, we can deduce the following:
-
Pyrrole typically displays a strong absorption band around 205-210 nm and a weaker, broader band in the region of 235-290 nm.[3] The latter band can sometimes appear as a shoulder or be less defined depending on the solvent.
-
1-Methylpyrrole , due to the electron-donating nature of the methyl group, is expected to exhibit a slight bathochromic shift in its absorption maxima compared to pyrrole. This is consistent with computational studies that predict a red shift of the S2 energies upon methylation.[4] This means the absorption bands for 1-methylpyrrole will likely appear at slightly longer wavelengths.
The rationale behind this shift lies in the methyl group's ability to destabilize the HOMO to a greater extent than the LUMO, thereby reducing the HOMO-LUMO energy gap and requiring lower energy (longer wavelength) photons to induce the electronic transition.
Experimental Protocol for Acquiring UV-Vis Spectra
To obtain reliable and comparable UV-Vis spectra for pyrrole and 1-methylpyrrole, a standardized experimental procedure is essential. The following protocol outlines the key steps for accurate data acquisition.
Materials and Instrumentation
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 190 nm to 400 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile). The choice of solvent is critical as it can influence the position of the absorption maxima.[5]
-
Analytes: High-purity pyrrole and 1-methylpyrrole.
-
Volumetric flasks and pipettes: Class A for accurate solution preparation.
Workflow Diagram
Caption: A streamlined workflow for the preparation, measurement, and analysis of UV-Vis spectra.
Step-by-Step Methodology
-
Solution Preparation:
-
Accurately weigh a small amount of pyrrole and 1-methylpyrrole and dissolve them in the chosen spectroscopic grade solvent in separate volumetric flasks to create stock solutions of known concentration (e.g., 1 x 10⁻³ M).
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations that will yield absorbance values between 0.1 and 1.0, which is the optimal range for accuracy and linearity according to the Beer-Lambert law.
-
-
Instrument Setup and Baseline Correction:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.
-
Set the desired wavelength range (e.g., 190-400 nm), scan speed, and data interval.
-
Fill a clean quartz cuvette with the pure solvent to be used for the sample solutions.
-
Place the cuvette in both the sample and reference holders and perform a baseline correction to zero the absorbance across the entire wavelength range. This step is crucial to subtract any absorbance from the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it several times with a small amount of the first sample solution to be measured.
-
Fill the cuvette with the sample solution and ensure there are no air bubbles.
-
Place the sample cuvette in the sample holder and the solvent-filled cuvette in the reference holder.
-
Initiate the scan to record the absorbance spectrum of the sample.
-
Repeat this process for all prepared dilutions of both pyrrole and 1-methylpyrrole.
-
-
Data Analysis:
-
From the obtained spectra, identify the wavelength of maximum absorbance (λmax) for each absorption band.
-
Using the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length in cm, and c is the concentration in mol/L), calculate the molar absorptivity (ε) at each λmax. This is best done by creating a calibration curve of absorbance versus concentration and determining the slope, which will be equal to ε (since b = 1 cm).
-
Compare the λmax and ε values for pyrrole and 1-methylpyrrole to quantify the effect of N-methylation.
-
Conclusion
The substitution of the N-H proton in pyrrole with a methyl group leads to a discernible, albeit subtle, alteration in its UV-Vis absorption spectrum. The N-methylation is predicted to cause a slight bathochromic (red) shift in the π → π* transition bands. This comparative guide provides the theoretical basis for these spectral differences and a robust experimental framework for their verification. For professionals in drug development and related fields, a thorough understanding of how even minor structural modifications can impact the electronic and, consequently, the spectroscopic properties of a molecule is of paramount importance for characterization, quality control, and mechanistic studies.
References
-
Deciphering Methylation Effects on S2(ππ*) Internal Conversion in the Simplest Linear α,β-Unsaturated Carbonyl. The Journal of Physical Chemistry A. [Link]
-
A reinterpretation of the electronic spectrum of pyrrole: a quantum dynamics study. The Journal of Chemical Physics. [Link]
-
Solvent Effects on the UV-visible Absorption Spectra. Virtual Labs. [Link]
-
UV−vis absorption spectra of pyrrole before and after polymerization by... - ResearchGate. [Link]
-
A Study on the Nature of the Electronic Absorption Bands of Formylpyrroles and Acetylpyrroles | Semantic Scholar. [Link]
-
Bathochromic Shift vs. Hypsochromic Shift: What's the Difference? - Difference Wiki. [Link]
-
Bathochromic shift | Hypsochromic shift | Hyperchromic shift | Hypochromic shift. - YouTube. [Link]
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- 2. Pyrrole [webbook.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. A reinterpretation of the electronic spectrum of pyrrole: a quantum dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety & Handling Guide: 1-Methyl-2-(2-nitrophenyl)-1H-pyrrole
CAS Number: 305811-27-2 Formula: C₁₁H₁₀N₂O₂ Physical State: Yellow solid/crystals Primary Hazard Class: Research Chemical (Treat as High Hazard/Unknown Toxicity)[1]
Part 1: Executive Safety Directive
WARNING: 1-Methyl-2-(2-nitrophenyl)-1H-pyrrole is a specialized organic intermediate often used in the synthesis of pharmaceuticals (e.g., Vonoprazan analogs).[1] As a research chemical, it lacks comprehensive toxicological data.[1] You must apply the Precautionary Principle: treat this compound as a potential mutagen, skin sensitizer, and respiratory irritant until proven otherwise.[1]
Critical Operational Rule: Never handle this compound on an open bench. All solid manipulation must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Hood.[1]
Part 2: Hazard Profiling & Risk Assessment
As a Senior Application Scientist, I derive the safety profile from structural alerts and analog data (Nitroaromatics and Pyrroles).
| Hazard Category | Risk Inference | Mechanism of Action |
| Nitroaromatic Moiety | Potential Mutagen/Carcinogen | Nitro groups (–NO₂) on aromatic rings can be enzymatically reduced to hydroxylamines, which are potent DNA alkylating agents.[1] |
| Pyrrole Ring | Skin/Eye Irritant | Electron-rich heteroaromatics often cause contact dermatitis and severe eye irritation upon mucosal contact.[1] |
| Physical State | Inhalation Hazard | As a crystalline solid, fine particulate dust can be generated during weighing, posing a direct route to the lungs.[1] |
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent all routes of exposure.[1] Do not rely on standard latex gloves; they offer insufficient protection against nitro-aromatics in organic solvents.[1]
PPE Selection Table
| Component | Standard Protocol (Solid Handling) | High-Risk Protocol (Solution/Synthesis) | Technical Justification |
| Hand Protection | Double Nitrile Gloves (min 5 mil outer) | Laminate (Silver Shield) under Nitrile | Nitro compounds can permeate nitrile.[1] Laminate offers broad chemical resistance.[1] |
| Eye Protection | Chemical Safety Goggles | Goggles + Face Shield | Prevent corneal damage from splashes; standard glasses do not seal against dust/vapors.[1] |
| Respiratory | N95 (if in hood) or P100 (if outside hood) | PAPR (if large scale >10g) | Inhalation of dust is the primary exposure vector for solids.[1] |
| Body Defense | Lab Coat (Cotton/Poly) | Tyvek® Sleeves + Apron | Prevent contamination of street clothes; Tyvek resists liquid permeation.[1] |
Part 4: Operational Handling Protocols
Workflow 1: Safe Weighing & Transfer
Objective: Transfer solid without generating airborne dust.[1]
-
Engineering Control: Verify Fume Hood flow is 80–100 fpm. Place the balance inside the hood, at least 6 inches back from the sash.[1]
-
Static Mitigation: Use an anti-static gun or ionizer bar if the powder is flighty.[1]
-
Transfer:
-
Decontamination: Wipe the balance area and the exterior of the source container with a solvent-dampened Kimwipe (Acetone or Ethyl Acetate) immediately after use.[1]
Workflow 2: Solubilization & Reaction
Objective: Mitigate splash hazards and exothermic risks.
-
Solvent Choice: The compound is likely soluble in DCM, Ethyl Acetate, or DMSO.[1]
-
Addition: Add solvent slowly to the solid.[1] Do not dump solid into solvent, which can cause splashing.[1]
-
Inert Atmosphere: Pyrroles can be air/light sensitive.[1] Flush the headspace with Nitrogen or Argon after dissolving if storing for >1 hour.[1]
Part 5: Emergency Response & Decision Logic
Visualizing the Response Protocol The following diagram outlines the immediate decision logic for spill response.
Caption: Decision matrix for immediate spill response and exposure mitigation.
Part 6: Waste Management & Disposal
Disposal must comply with RCRA (Resource Conservation and Recovery Act) standards.[1]
-
Waste Categorization:
-
Segregation:
-
Container: High-density polyethylene (HDPE) or amber glass jugs.
References
-
Hoffman Fine Chemicals. (n.d.).[1] Product Safety: 1-Methyl-2-(2-nitrophenyl)-1H-pyrrole (CAS 305811-27-2).[1][2] Retrieved from [1]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[1]
-
Ansell Healthcare. (2022).[1] Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450.[1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
